Fmoc-L-Cyclopropylalanine

Vue d'ensemble

Description

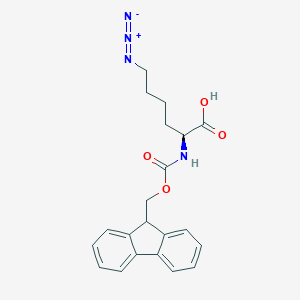

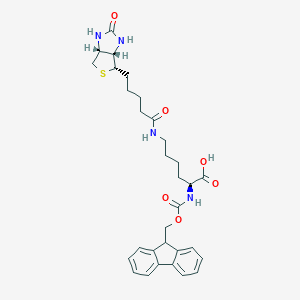

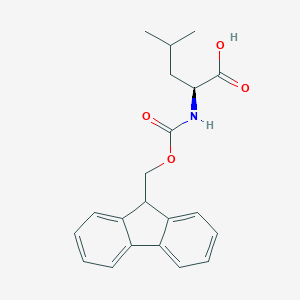

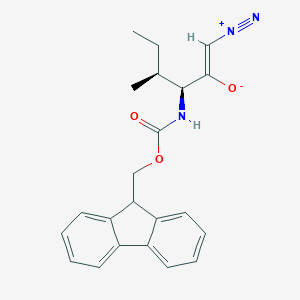

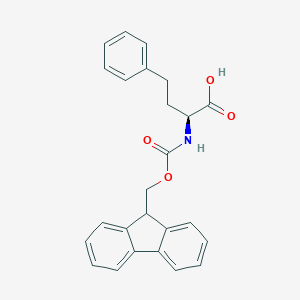

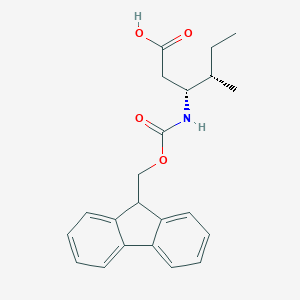

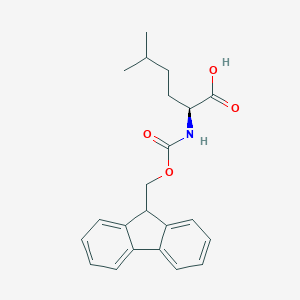

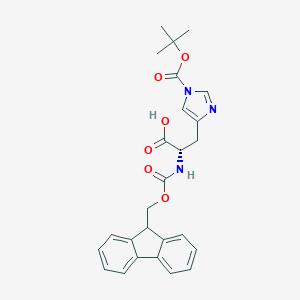

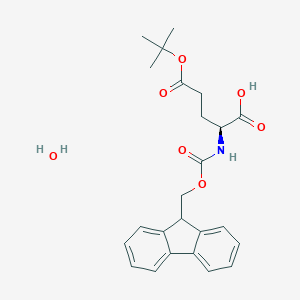

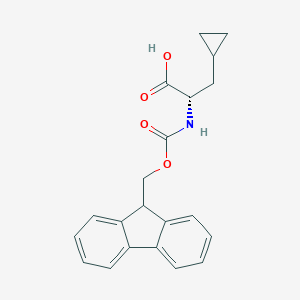

Fmoc-L-Cyclopropylalanine is a compound with the molecular formula C21H21NO4 and a molecular weight of 351.30 . It is also known as Fmoc-L-Ala (β-cyclopropyl)-OH .

Synthesis Analysis

The synthesis of Fmoc-L-Cyclopropylalanine involves the use of the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of Fmoc-L-Cyclopropylalanine is represented by the SMILES stringOC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 . Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Applications De Recherche Scientifique

Antibacterial and Anti-inflammatory Applications : Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-L-Cyclopropylalanine, show promise in antibacterial and anti-inflammatory applications. These materials, when integrated into resin-based composites, inhibit bacterial growth and viability without being cytotoxic to mammalian cells. The low dosage required for antibacterial activity ensures that the mechanical and optical properties of the materials are not compromised (Schnaider et al., 2019).

Peptide Synthesis : Fmoc-L-Cyclopropylalanine plays a role in the synthesis of peptides. For instance, native chemical ligation at phenylalanine, involving the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enables the cap of a tetrapeptide generated by Fmoc-SPPS. This method is significant for the synthesis of complex peptides like LYRAMFRANK, demonstrating its compatibility with various reactive side chains (Crich & Banerjee, 2007).

Material Fabrication and Drug Delivery : Fmoc-modified amino acids, including Fmoc-L-Cyclopropylalanine, are key in fabricating functional materials for applications like drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to diverse applications ranging from cell cultivation to therapeutic properties (Tao et al., 2016).

Self-Assembly and Hydrogel Formation : These amino acids also contribute to the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives. These processes are influenced by factors like solvent pH, side-chain functionalization, and C-terminal modification, which affect the self-assembly and the resulting hydrogel properties (Ryan et al., 2010; Ryan et al., 2011).

Nanotechnology : Fmoc-Phe-OH has been used in nanotechnology for stabilizing fluorescent few-atom silver nanoclusters within hydrogel matrices. This application demonstrates the potential of Fmoc-L-Cyclopropylalanine in the field of nanomaterials and fluorescence properties (Roy & Banerjee, 2011).

Biomedical Applications : Fmoc-L-Cyclopropylalanine derivatives have been explored for their potential in various biomedical applications, including as antibacterial agents and in cell culture. Modifications to the Fmoc-peptide scaffold can provide gels with tunable chemical and mechanical properties, making them suitable for in vitro cell culture (Jayawarna et al., 2009).

Safety and Hazards

Orientations Futures

Future research directions include the development of optimized Fmoc-removal strategies to suppress the formation of diketopiperazine (DKP), a common side reaction in solid-phase peptide synthesis . This could lead to more efficient synthesis of peptides, including ones of significant size and complexity .

Mécanisme D'action

Target of Action

It’s worth noting that the compound is often used in the field of synthetic biology research and development , suggesting that it may interact with a variety of biological targets.

Mode of Action

Fmoc-L-Cyclopropylalanine is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Cyclopropylalanine has been found to exhibit broad-spectrum inhibition against fungi and bacteria . The anti-fungal activity was found to be abolished in the presence of the amino acid L-leucine, indicating that Fmoc-L-Cyclopropylalanine may block the biosynthesis of the essential amino acid L-leucine . Further biochemical studies found Fmoc-L-Cyclopropylalanine indeed inhibits α-isopropylmalate synthase (α-IMPS), the enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of L-leucine .

Result of Action

The molecular and cellular effects of Fmoc-L-Cyclopropylalanine’s action are primarily related to its ability to inhibit the biosynthesis of the essential amino acid L-leucine . By blocking this pathway, Fmoc-L-Cyclopropylalanine can inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics .

Propriétés

IUPAC Name |

(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944071 | |

| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Cyclopropylalanine | |

CAS RN |

214750-76-2 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.